4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline
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Overview
Description
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is a chemical compound that has garnered interest in various fields of scientific research This compound features a quinoline core structure substituted with a piperazine ring, which is further substituted with a 6-methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyrimidine with piperazine to form 4-(6-methylpyrimidin-4-yl)piperazine. This intermediate is then reacted with quinoline derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the quinoline core.
Scientific Research Applications
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
Piperaquine: A similar compound with antimalarial properties, featuring a quinoline core and piperazine ring.
Brexpiprazole: Another compound with a piperazine ring, used as an antipsychotic agent.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound studied for its acetylcholinesterase inhibitory activity.
Uniqueness
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a piperazine ring and a 6-methylpyrimidinyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-14-12-18(21-13-20-14)23-10-8-22(9-11-23)17-6-7-19-16-5-3-2-4-15(16)17/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZIRODYVXXAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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